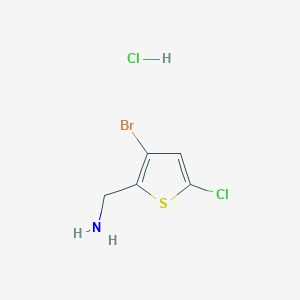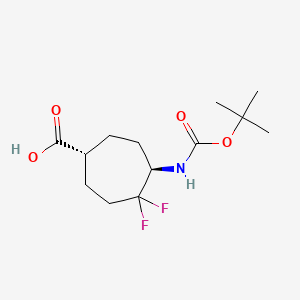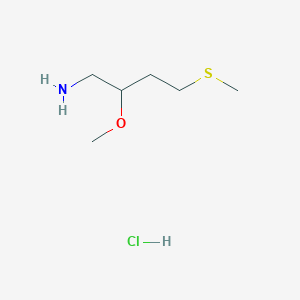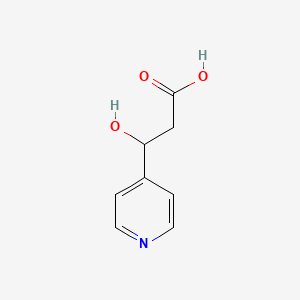
3-Hydroxy-3-(pyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-(pyridin-4-yl)propanoic acid is an organic compound that features a hydroxyl group and a pyridine ring attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydroxylation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-Hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride
Major Products
Oxidation: 3-Oxo-3-(pyridin-4-yl)propanoic acid
Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanol
Substitution: 3-Chloro-3-(pyridin-4-yl)propanoic acid
科学研究应用
3-Hydroxy-3-(pyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
- 3-Pyridinepropionic acid
- 4-Pyridinepropionic acid
- 2-Amino-3-(pyridin-2-yl)propanoic acid
Uniqueness
3-Hydroxy-3-(pyridin-4-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
3-hydroxy-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(5-8(11)12)6-1-3-9-4-2-6/h1-4,7,10H,5H2,(H,11,12) |
InChI 键 |
WEEDJIYNBHCAKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


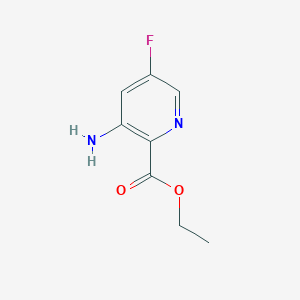
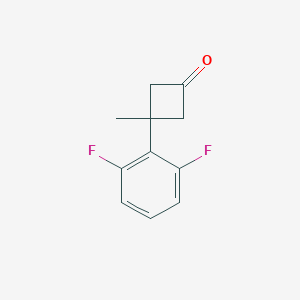
![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
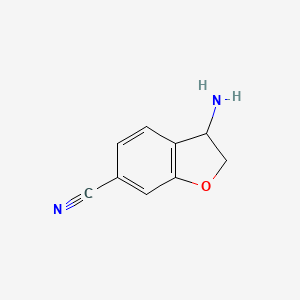
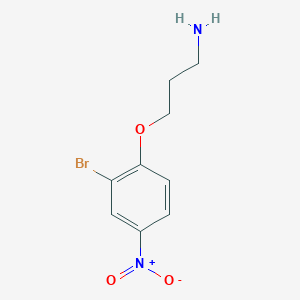
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)
![N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride](/img/structure/B13512827.png)
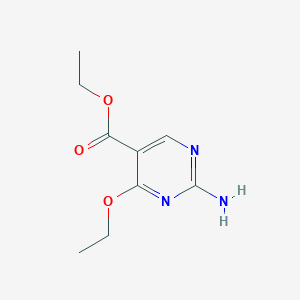
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)
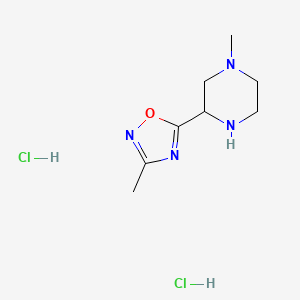
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
